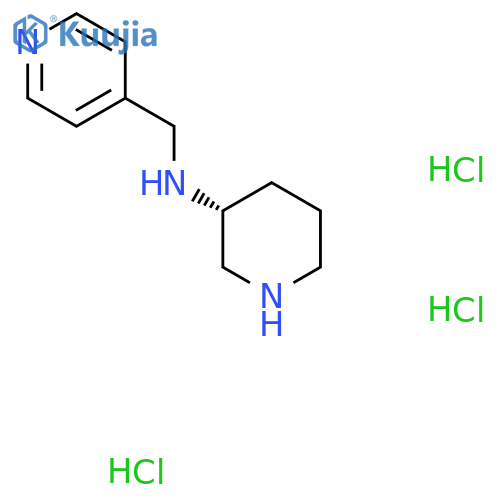

Cas no 1286208-65-8 ((R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride)

1286208-65-8 structure

商品名:(R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride

CAS番号:1286208-65-8

MF:C11H20Cl3N3

メガワット:300.655599594116

CID:4787990

(R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride 化学的及び物理的性質

名前と識別子

-

- (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride

-

- インチ: 1S/C11H17N3.3ClH/c1-2-11(9-13-5-1)14-8-10-3-6-12-7-4-10;;;/h3-4,6-7,11,13-14H,1-2,5,8-9H2;3*1H/t11-;;;/m1.../s1

- InChIKey: YUQSOQJXHXROQO-HCEFKKQBSA-N

- ほほえんだ: Cl.Cl.Cl.N1CCC[C@H](C1)NCC1C=CN=CC=1

計算された属性

- 水素結合ドナー数: 5

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 155

- トポロジー分子極性表面積: 37

(R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 064420-1g |

R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride |

1286208-65-8 | 95% | 1g |

£360.00 | 2022-03-01 |

(R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride 関連文献

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

1286208-65-8 ((R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride) 関連製品

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 55290-64-7(Dimethipin)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 4964-69-6(5-Chloroquinaldine)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量